3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(4-ethylpiperazin-1-yl)-3-phenyl-
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Overview
Description
3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(4-ethylpiperazin-1-yl)-3-phenyl- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the thiazolopyrimidine family, which is known for its antimicrobial, antiviral, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(4-ethylpiperazin-1-yl)-3-phenyl- typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(4-ethylpiperazin-1-yl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, altering the compound’s electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, with reagents like morpholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed.
Scientific Research Applications
3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(4-ethylpiperazin-1-yl)-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its antitumor properties are being explored for potential cancer therapies.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(4-ethylpiperazin-1-yl)-3-phenyl- involves its interaction with various molecular targets. It is known to inhibit enzymes like acetyl-CoA carboxylase and VEGF receptors, which play crucial roles in cell proliferation and angiogenesis . By inhibiting these targets, the compound can exert its antimicrobial, antiviral, and antitumor effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Pyrazolo[3,4-d]pyrimidine: This compound also has a fused heterocyclic structure and is known for its CDK2 inhibitory activity.
Uniqueness
3H-Thiazolo[4,5-d]pyrimidine-2-thione, 7-(4-ethylpiperazin-1-yl)-3-phenyl- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a potent candidate for drug development.
Properties
Molecular Formula |
C17H19N5S2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C17H19N5S2/c1-2-20-8-10-21(11-9-20)15-14-16(19-12-18-15)22(17(23)24-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
InChI Key |
VLGIDBPNXOQUIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
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